4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl-

Beschreibung

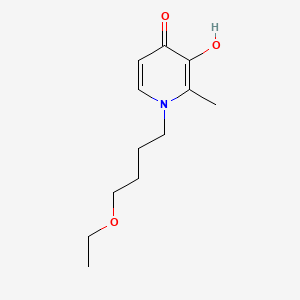

The compound 4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- is a hydroxypyridinone derivative characterized by a pyridinone core substituted with:

- A 4-ethoxybutyl group at position 1,

- A methyl group at position 2,

- A hydroxyl group at position 3.

The 4-ethoxybutyl chain likely enhances solubility and bioavailability compared to shorter alkyl or aromatic substituents, as seen in prodrug strategies for iron chelators .

Eigenschaften

CAS-Nummer |

133361-34-9 |

|---|---|

Molekularformel |

C12H19NO3 |

Molekulargewicht |

225.28 g/mol |

IUPAC-Name |

1-(4-ethoxybutyl)-3-hydroxy-2-methylpyridin-4-one |

InChI |

InChI=1S/C12H19NO3/c1-3-16-9-5-4-7-13-8-6-11(14)12(15)10(13)2/h6,8,15H,3-5,7,9H2,1-2H3 |

InChI-Schlüssel |

PMQNMLJJOUWKRN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCCCCN1C=CC(=O)C(=C1C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyridinone Core Synthesis

The pyridinone core (3-hydroxy-2-methyl-4(1H)-pyridinone) is commonly synthesized via condensation and cyclization reactions such as the Conrad–Limpach synthesis or related methods:

- Conrad–Limpach Synthesis: Condensation of anilines with β-ketoesters (e.g., ethyl acetoacetate) followed by thermal cyclization yields 2-methyl-4(1H)-pyridinone derivatives.

- Alternative methods include condensation of dimethyl 3-oxopentanedioate with amines under catalytic conditions (e.g., L-proline catalysis) to form the pyridinone ring efficiently and with broad functional group tolerance.

N-Alkylation with 4-Ethoxybutyl Group

- The nitrogen at position 1 of the pyridinone ring is alkylated using 4-ethoxybutyl halides (e.g., 4-ethoxybutyl iodide or bromide) in the presence of a base such as potassium carbonate.

- Typical conditions involve stirring the pyridinone with the alkyl halide and base in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 50 °C) for several hours.

- This step selectively introduces the 4-ethoxybutyl substituent on the nitrogen atom.

Hydroxylation at Position 3

- The 3-hydroxy group is either introduced during the ring formation step or via selective oxidation/hydroxylation of the corresponding 3-substituted pyridinone intermediate.

- Protection and deprotection strategies may be employed to ensure selective hydroxylation without affecting other functional groups.

Purification and Isolation

- The crude product is typically purified by recrystallization from solvents such as ethyl acetate, methanol, or mixtures like DMF/methanol.

- Trituration and filtration steps are used to isolate the pure compound as a solid.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Pyridinone ring formation | Condensation of 4-fluoro-3-methoxyaniline with ethyl acetoacetate, thermal cyclization (Conrad–Limpach) | 2-methyl-4(1H)-pyridinone intermediate |

| 2. Iodination (if needed) | Iodine in aqueous potassium iodide, room temperature, 12 h | 3-iodo-4-methoxyquinolone intermediate |

| 3. N-Alkylation | Potassium carbonate, 4-ethoxybutyl iodide, DMF, 50 °C, 8 h | N-(4-ethoxybutyl) substituted pyridinone |

| 4. Hydroxylation / Deprotection | Boron tribromide or other selective deprotection agents, room temperature, 18 h | 3-hydroxy-2-methyl-4(1H)-pyridinone derivative |

| 5. Purification | Recrystallization from ethyl acetate/methanol | Pure 4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- |

Research Findings and Optimization Notes

- Yields: The overall yields for such multi-step syntheses typically range from moderate to high (50–90%) depending on reaction conditions and purification efficiency.

- Selectivity: Selective N-alkylation is favored under mild basic conditions; over-alkylation or O-alkylation is minimized by controlling stoichiometry and temperature.

- Deprotection: Use of boron tribromide (BBr3) is effective for demethylation but requires careful control to avoid cleavage of other ether groups.

- Scalability: The synthesis can be scaled up using pressure reactors (Parr bombs) for certain steps, such as carbon dioxide-mediated carboxylation, yielding gram to hundred-gram quantities.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Notes | Yield Range (%) |

|---|---|---|---|

| Pyridinone ring synthesis | Ethyl acetoacetate + aniline derivative, heat | Conrad–Limpach method, thermal cyclization | 70–90 |

| Halogenation (iodination) | I2 + KI aqueous solution, room temp, 12 h | Introduces iodine for further functionalization | 85–97 |

| N-Alkylation | 4-ethoxybutyl iodide + K2CO3, DMF, 50 °C | Selective N-alkylation, mild base | 60–80 |

| Hydroxylation/Deprotection | BBr3, room temp, 18 h | Demethylation, selective hydroxylation | 50–70 |

| Purification | Recrystallization (ethyl acetate/methanol) | Removes impurities, isolates pure compound | — |

Analyse Chemischer Reaktionen

Arten von Reaktionen

4(1H)-Pyridinon, 1-(4-Ethoxybutyl)-3-hydroxy-2-methyl-, unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Ketongruppe im Pyridinonring kann zu einem Alkohol reduziert werden.

Substitution: Die Ethoxybutylgruppe kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Oxidation: Die Oxidation der Hydroxygruppe bildet ein Keton- oder Aldehydderivat.

Reduktion: Die Reduktion der Ketongruppe bildet ein Alkoholderivat.

Substitution: Substitutionsreaktionen ergeben verschiedene Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that derivatives of pyridinones exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain hydroxypyridinones possess cytotoxic effects on non-small cell lung cancer cells (NCI-H522) and other cancer types, demonstrating their potential as anticancer agents .

Case Study: Hydroxypyridinones in Cancer Therapy

A study published in MDPI highlighted the cytotoxic effects of hydroxypyridinones, including derivatives similar to 4(1H)-Pyridinone, in inhibiting cancer cell proliferation. The compounds were found to be cytostatic in some cases and cytotoxic in others, indicating their potential as therapeutic agents against cancer .

2. Iron Chelation Therapy

Compounds like 4(1H)-Pyridinone are also being explored for their iron-chelating properties. Iron chelators are crucial in treating conditions such as hemochromatosis and thalassemia, where iron overload can cause severe health issues. Research has indicated that these compounds can form stable complexes with iron ions, potentially aiding in the management of iron overload disorders .

Toxicological Considerations

Understanding the safety profile of 4(1H)-Pyridinone is crucial for its application in medicine. Toxicity studies indicate that the compound has an LD50 value of approximately 1416 mg/kg when administered intraperitoneally to rodents, suggesting a moderate level of acute toxicity . This information is vital for assessing its therapeutic window and safety in clinical applications.

Wirkmechanismus

The mechanism of action of 4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with selected analogs from the evidence:

*Estimated based on substituent contributions.

Key Observations:

- Solubility : The 4-ethoxybutyl group in the target compound likely improves aqueous solubility compared to aromatic (e.g., phenyl, chlorophenyl) or shorter alkyl (e.g., propyl) substituents .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) in enhance stability but reduce nucleophilicity, whereas hydroxyl groups () promote hydrogen bonding and metal chelation .

- Bioactivity : Aromatic substituents (e.g., phenyl, chlorophenyl) correlate with antimicrobial and antioxidant activities, while alkyl chains (e.g., ethoxybutyl) may optimize pharmacokinetics .

Antioxidant Activity

Hydroxypyridinones with 3-hydroxy and electron-rich substituents (e.g., methoxy, bromophenyl) exhibit strong antioxidant properties. For example:

- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile showed 79.05% radical scavenging (vs. 82.71% for ascorbic acid) due to bromophenyl’s electron-withdrawing effect stabilizing radicals .

- The target compound’s ethoxybutyl chain may reduce antioxidant efficacy compared to bromophenyl derivatives but improve membrane permeability .

Metal Chelation

3-Hydroxypyridin-4-ones (e.g., CP102) are potent iron chelators, with oral bioavailability enhanced by prodrug strategies using ester or ether substituents .

Antimicrobial Activity

Compounds with chlorophenyl or sulfonyl groups (e.g., ) inhibit Staphylococcus aureus and Escherichia coli via membrane disruption. The target compound’s lack of aromaticity may limit direct antimicrobial action but could serve as a scaffold for further functionalization .

Computational and ADMET Insights

- Molecular Docking: Hydroxypyridinones with 3-hydroxy groups show strong binding to enzymes like catechol-O-methyltransferase (COMT) due to hydrogen-bond interactions .

Biologische Aktivität

4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- (CAS No. 133361-34-9) is a derivative of pyridinone that has garnered attention for its diverse biological activities. With the molecular formula and a molecular weight of approximately 225.284 g/mol, this compound is part of a broader class of pyridinones known for their pharmacological potential, including antitumor, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of 4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- can be represented as follows:

Antitumor Activity

Research indicates that pyridinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the cytotoxic activity of 3-hydroxy-4-pyridinones, where compounds similar to 4(1H)-Pyridinone were shown to inhibit cell growth in non-small lung cancer cells (NCI-H522) and other tumor types .

Key Findings:

- Mechanism of Action: The antiproliferative activity is attributed to the inhibition of key enzymes involved in cancer cell proliferation, such as ribonucleotide reductase and histone deacetylases (HDACs). This leads to disrupted DNA synthesis and altered gene expression related to cell cycle regulation .

- Case Studies: In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in gastric carcinoma cell lines, with IC50 values in the low micromolar range .

Antimicrobial Activity

Pyridinone derivatives have also been evaluated for their antibacterial properties. The iron(III)-chelating ability of these compounds enhances their efficacy against bacterial strains by disrupting iron homeostasis essential for bacterial growth .

Research Insights:

- Compounds containing the 3-hydroxy-2-methylpyridinone scaffold have shown promising results against various bacterial pathogens, indicating potential as novel antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of pyridinones are linked to their ability to modulate inflammatory pathways. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), contributing to reduced inflammation in cellular models .

Data Table: Biological Activities of 4(1H)-Pyridinone Derivatives

| Activity Type | Mechanism | Cell Lines/Pathogens | IC50/Effectiveness |

|---|---|---|---|

| Antitumor | Inhibition of ribonucleotide reductase | NCI-H522, A549 | Low µM range |

| Antimicrobial | Iron chelation | Various bacterial strains | Effective against tested strains |

| Anti-inflammatory | Modulation of cytokine production | In vitro inflammatory models | Significant reduction observed |

Q & A

Q. What are the recommended synthetic routes for 4(1H)-Pyridinone derivatives, such as 1-(4-ethoxybutyl)-3-hydroxy-2-methyl-?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted pyridinone precursors with alkylating agents. For example, 1-(4-ethoxybutyl) substituents can be introduced via nucleophilic substitution using 4-ethoxybutyl bromide under reflux in aprotic solvents like DMF or THF. Hydroxy and methyl groups are often preserved using protective groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) during alkylation steps. Post-synthesis characterization via IR and ¹H-NMR is critical to confirm structural integrity .

Q. How can structural discrepancies in synthesized 4(1H)-Pyridinone derivatives be resolved?

- Methodological Answer : Contradictions in molecular weight, substituent positions, or stereochemistry can arise during synthesis. Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D-NMR (e.g., COSY, HSQC) to resolve positional ambiguities. For example, NOESY experiments can differentiate between regioisomers of ethoxybutyl substituents .

Q. What are the solubility and stability profiles of 4(1H)-Pyridinone derivatives under physiological conditions?

- Methodological Answer : Solubility in aqueous buffers (e.g., pH 4.6 sodium acetate/sodium 1-octanesulfonate) can be assessed using UV-Vis spectroscopy. Stability studies under simulated physiological conditions (e.g., 37°C, PBS buffer) should include HPLC monitoring to track degradation products. Derivatives with ethoxybutyl chains may exhibit enhanced lipophilicity, requiring DMSO or cyclodextrin-based solubilization for in vitro assays .

Advanced Research Questions

Q. How do structure-activity relationships (SARs) of 4(1H)-Pyridinone derivatives influence their biological activity?

- Methodological Answer : SAR studies focus on substituent effects at positions 1, 2, and 3. For example:

- Position 1 (ethoxybutyl) : Modulates membrane permeability and pharmacokinetics.

- Position 2 (methyl) : Enhances steric hindrance, affecting binding affinity.

- Position 3 (hydroxyl) : Critical for chelation or hydrogen bonding with biological targets.

Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) can validate these interactions. Hybrid derivatives, such as those fused with pyrazoles, have shown improved antimalarial activity in related compounds .

Q. What experimental strategies address contradictions in reported biological data for pyridinone derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or mechanism-of-action claims require rigorous standardization:

- Assay Reproducibility : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control compounds.

- Batch Variability : Characterize each synthesis batch via LC-MS and elemental analysis.

- Target Specificity : Employ CRISPR knockout models to confirm target engagement. For example, conflicting data on iron-chelating properties can be resolved using ICP-MS to quantify metal ion binding .

Q. How can computational modeling predict the metabolic stability of 1-(4-ethoxybutyl)-3-hydroxy-2-methyl-4(1H)-Pyridinone?

- Methodological Answer : Use in silico tools like SwissADME or MetaCore to predict cytochrome P450 metabolism. Focus on ethoxybutyl chain oxidation and hydroxyl group glucuronidation. Molecular dynamics simulations (e.g., GROMACS) can model interactions with CYP3A4 isoforms. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Analytical and Safety Considerations

Q. What chromatographic methods are optimal for purity analysis of 4(1H)-Pyridinone derivatives?

Q. What safety protocols are critical for handling 3-hydroxy-2-methyl-substituted pyridinones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.